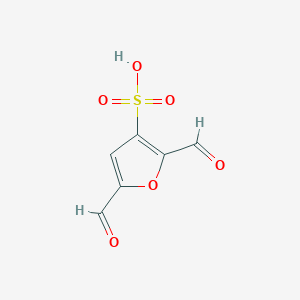

2,5-Diformylfuran-3-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Diformylfuran-3-sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4O6S and its molecular weight is 204.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Immobilization

Crosslinking Agent:

DFFSA has been investigated as a bio-based alternative to traditional crosslinkers like glutaraldehyde. In studies involving the covalent immobilization of enzymes, particularly glucoamylase on amino-functionalized carriers, DFFSA demonstrated comparable enzymatic activities to glutaraldehyde across various concentrations. This is significant as glutaraldehyde is known for its respiratory toxicity and environmental concerns. DFFSA's ability to form stable imine bonds with primary amino groups enhances its utility in enzyme immobilization processes .

Stability and Toxicity:

The stability of the covalent bonds formed by DFFSA at acidic pH levels (around 4.5) suggests its robustness in diverse biochemical environments. Additionally, preliminary ecotoxicity assays indicate that DFFSA exhibits low toxicity compared to glutaraldehyde, making it a safer choice for biotechnological applications .

Synthesis of Bio-based Materials

Polymeric Applications:

DFFSA can serve as a precursor for synthesizing bio-based polymers and resins. Research indicates that it can be effectively used to prepare resol-based binders from lignin and resorcinol, showcasing its potential in creating sustainable materials from renewable resources . The incorporation of DFFSA into polymer matrices can enhance their mechanical properties and thermal stability.

Catalytic Applications:

DFFSA has been explored as an acid catalyst in dehydration reactions. Its sulfonic acid group provides acidic properties that can facilitate various chemical transformations, including the conversion of carbohydrates into valuable chemicals. The ability to control reaction outcomes by adjusting pH levels further enhances its application scope in synthetic organic chemistry .

Biocatalytic Processes

Biocatalytic Cascades:

Recent advancements have shown that DFF can be produced through biocatalytic processes using enzymes such as galactose oxidase. This method allows for the efficient transformation of 5-hydroxymethylfurfural (HMF) into DFF in a one-pot system, which is advantageous for industrial applications where reducing steps and improving yields are critical . The subsequent oxidation of DFF to produce 2,5-furandicarboxylic acid (FDCA) further illustrates its role in biorefineries aimed at producing bio-based chemicals.

Environmental Impact and Sustainability

Renewable Resource Utilization:

The production of DFFSA from biomass-derived HMF aligns with the principles of green chemistry and sustainability. By utilizing renewable resources instead of fossil fuels, DFFSA contributes to reducing the environmental impact associated with traditional chemical processes . Its applications in creating eco-friendly materials position it as a key player in the transition towards sustainable industrial practices.

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

144876-21-1 |

|---|---|

Molekularformel |

C6H4O6S |

Molekulargewicht |

204.16 g/mol |

IUPAC-Name |

2,5-diformylfuran-3-sulfonic acid |

InChI |

InChI=1S/C6H4O6S/c7-2-4-1-6(13(9,10)11)5(3-8)12-4/h1-3H,(H,9,10,11) |

InChI-Schlüssel |

RRJQUDQANQYZST-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |

Kanonische SMILES |

C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |

Synonyme |

3-Furansulfonic acid, 2,5-diformyl- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.